2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
X-ray Crystallographic Analysis of Hexahydroquinoline Core Framework
X-ray diffraction studies reveal the three-dimensional arrangement of the hexahydroquinoline core, which adopts a twisted-boat conformation in both the cyclohexene and 1,4-dihydropyridine rings (Figure 1). The thiophen-2-yl substituent at position 4 and the 4-bromophenyl group at position 1 introduce steric interactions that distort the planarity of the fused ring system. The dihedral angle between the thiophene ring and the adjacent dihydropyridine ring measures 15.8°, while the 4-bromophenyl group forms a 12.3° angle with the quinoline plane, indicating moderate conjugation between aromatic systems.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| Unit cell dimensions | a = 12.47 Å, b = 8.92 Å, c = 18.21 Å |
| β angle | 105.7° |
| Hydrogen bonds | N–H⋯N (2.89 Å), C–H⋯O (3.12 Å) |
The crystal packing exhibits N–H⋯N hydrogen bonds between the amino group at position 2 and the nitrile nitrogen at position 3, forming inversion dimers with an R~2~^2^(8) graph-set motif. These dimers further assemble into a three-dimensional network through C–H⋯π interactions involving the thiophene ring and bromophenyl group.
Spectroscopic Elucidation via Multinuclear NMR (¹H, ¹³C)
¹H NMR spectroscopy (500 MHz, DMSO-d~6~) resolves all 21 protons in the structure (Table 2). The amino protons at δ 9.24 ppm appear as a singlet due to deuterium exchange, while the thiophen-2-yl protons exhibit characteristic splitting patterns: H-3' (δ 7.42 ppm, dd, J = 5.1, 1.2 Hz), H-4' (δ 7.08 ppm, dd, J = 5.1, 3.4 Hz), and H-5' (δ 7.35 ppm, dd, J = 3.4, 1.2 Hz). The 7,7-dimethyl groups resonate as two singlets at δ 1.12 ppm (6H, s), and the 4-bromophenyl group shows an AA'XX' splitting pattern (δ 7.56 ppm, d, J = 8.6 Hz; δ 7.23 ppm, d, J = 8.6 Hz).
Table 2: Key ¹H NMR assignments
| Proton | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH~2~ | 9.24 | s | 2H | C2-amino |
| H-3' | 7.42 | dd | 1H | Thiophene |
| H-4' | 7.08 | dd | 1H | Thiophene |
| H-5' | 7.35 | dd | 1H | Thiophene |
| CH~3~ | 1.12 | s | 6H | C7-dimethyl |
¹³C NMR (125 MHz, DMSO-d~6~) confirms the nitrile carbon at δ 119.8 ppm and the ketone carbonyl at δ 196.4 ppm. The thiophene carbons appear at δ 127.3 (C-2'), 130.1 (C-3'), 125.9 (C-4'), and 133.7 ppm (C-5'), while the bromophenyl carbons resonate between δ 121.8–132.4 ppm, with the ipso carbon (C-1'') at δ 138.5 ppm showing a characteristic ~15 ppm upfield shift due to bromine substitution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS analysis via electrospray ionization (ESI) provides definitive confirmation of the molecular formula C~23~H~21~BrN~4~OS (Figure 2). The observed [M+H]^+^ ion at m/z 497.0598 matches the theoretical mass (497.0601) with an error of 0.6 ppm, validating the composition. Isotopic peaks at m/z 499.0579 (^81^Br) exhibit a 1:1 intensity ratio, consistent with bromine’s natural abundance.
Table 3: HRMS data
| Parameter | Value |
|---|---|
| Theoretical mass | 497.0601 Da |
| Observed mass | 497.0598 Da |
| Error | 0.6 ppm |
| Isotope pattern | 497.0598 (79%), 499.0579 (81%) |
Fragmentation pathways include loss of the thiophene moiety (−85 Da) and cleavage of the C3–CN bond (−26 Da), producing characteristic ions at m/z 412.0985 and 471.0432, respectively.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
FT-IR spectroscopy (KBr pellet) identifies key functional groups (Table 4). The nitrile stretch appears as a sharp band at 2218 cm⁻¹, while the amino N–H asymmetric and symmetric stretches resonate at 3374 and 3291 cm⁻¹. The ketone carbonyl (C=O) at position 5 absorbs strongly at 1675 cm⁻¹, and the thiophene C–S bond exhibits a stretching vibration at 692 cm⁻¹.
Table 4: FT-IR spectral assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3374, 3291 | N–H stretch (amino) |
| 2218 | C≡N stretch |
| 1675 | C=O stretch (ketone) |
| 1592 | C=C aromatic |
| 692 | C–S stretch (thiophene) |
Properties
Molecular Formula |
C22H20BrN3OS |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-28-18)15(12-24)21(25)26(16)14-7-5-13(23)6-8-14/h3-9,19H,10-11,25H2,1-2H3 |
InChI Key |
GUIDHYQEDYMHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One method involves the between and . This yields the target compound.
Reaction Conditions: Glacial acetic acid is typically used as the solvent, and the reaction proceeds at moderate temperatures.
Industrial Production: While no specific industrial-scale production method is widely reported, research synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: These include in Suzuki coupling reactions.
Major Products: The products formed depend on the specific reaction conditions and substituents. Further studies are needed to explore this comprehensively.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules due to its unique structure.
Biology: Researchers investigate its potential as a , although specific applications vary.
Medicine: Its pharmacological properties (e.g., antimicrobial, analgesic, anticancer) warrant further exploration.
Industry: It may find use in materials science, catalysis, or as a starting point for drug discovery.
Mechanism of Action
- The compound’s effects likely involve interactions with biological targets (e.g., enzymes, receptors).
Pathways: Detailed studies are necessary to elucidate the precise pathways affected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Compound: 2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-hexahydroquinoline-3-carbonitrile Position 4: 4-(Methylthio)phenyl replaces thiophen-2-yl. The absence of a heterocyclic ring reduces π-π interactions compared to the target compound .
- Compound: 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-hexahydroquinoline-3-carbonitrile Position 1: 3-Chlorophenyl (vs. 4-bromophenyl) introduces steric and electronic differences.
- Compound: 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Core Structure: Chromene instead of hexahydroquinoline, leading to a planar aromatic system. Crystallography: Exhibits distinct hydrogen-bonding patterns (N–H⋯N and C–H⋯O) in the crystal lattice .
Crystallographic and Spectroscopic Comparisons
- X-ray Data: Target Compound: Chair conformation with torsion angles (e.g., C8–C13–C14–C15 = 70.02°) stabilizing the structure. Bromine and thiophene groups influence packing via halogen and van der Waals interactions . Compound: Planar chromene core with intermolecular N–H⋯N bonds (2.12 Å), contrasting with the hexahydroquinoline’s chair flexibility .
NMR Analysis :
Tabulated Comparative Analysis
Biological Activity
The compound 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311332-85-1) is a novel derivative in the hexahydroquinoline class known for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
- Molecular Formula : C23H21BrN4O
- Molecular Weight : 449.34 g/mol
- Structure : The compound features a hexahydroquinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer and antimicrobial properties. The following sections detail these findings.
Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown varying degrees of cytotoxicity against human cancer cell lines:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 2-Amino-1-(4-bromophenyl)-... | A549 (lung cancer) | 61% at 100 µM | |
| 4-Bromophenyl derivative | HCT116 (colon cancer) | 64% at 100 µM | |
| Control (Cisplatin) | A549 | 40% at 100 µM |
In these studies, the compound exhibited a structure-dependent activity profile. Substituents such as bromophenyl groups enhanced anticancer efficacy compared to simpler derivatives.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various pathogens. The results indicate that it possesses moderate to strong activity against multidrug-resistant bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | |
| Staphylococcus aureus (MRSA) | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of similar compounds:
- Anticancer Studies : In a study involving a series of substituted quinolines, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against A549 cells. The presence of halogens like bromine was particularly noted for improving activity.
- Antimicrobial Assays : A comparative study on various derivatives showed that those with thiophene rings had improved efficacy against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Q & A
Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative?
The compound is typically synthesized via multicomponent condensation reactions. A representative method involves reacting 4-bromobenzaldehyde, 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline precursors, and thiophene-2-carbonitrile derivatives in the presence of ammonium acetate as a catalyst. Ethanol or methanol is often used as the solvent under reflux conditions (6–12 hours). The reaction proceeds via Knoevenagel condensation and Michael addition, followed by cyclization .
Key reagents and conditions :
| Component | Role | Example |
|---|---|---|
| 4-Bromobenzaldehyde | Aldehyde component | Electrophilic carbonyl source |
| Cyclohexenone derivatives | Ketone component | Cyclic ketone backbone |
| Ammonium acetate | Catalyst | Promotes imine formation |
| Ethanol | Solvent | Reflux at 78°C |
Q. What functional groups dominate the compound’s reactivity?
The molecule contains:
- 4-Bromophenyl group : Enhances lipophilicity and influences π-π stacking in crystal packing.
- Thiophene ring : Participates in charge-transfer interactions and serves as a site for electrophilic substitution.
- Amino and carbonitrile groups : Enable hydrogen bonding (N–H⋯O/N) and dipole-dipole interactions, critical for supramolecular assembly .
Q. Which spectroscopic techniques are essential for characterization?
- NMR : and NMR confirm regiochemistry (e.g., thiophene substitution at C4, bromophenyl at C1).
- IR : Peaks at ~2200 cm (C≡N stretch) and ~1680 cm (C=O stretch) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~450–470 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Replace ammonium acetate with ionic liquids (e.g., [BMIM]BF) to enhance imine formation efficiency .
- Solvent effects : Switch to acetonitrile for faster kinetics (dielectric constant ~37.5) or DMF for improved solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 20 minutes) while maintaining yields >75% .
Q. What structural insights can X-ray crystallography provide?
Single-crystal X-ray studies reveal:
- Triclinic crystal system (space group ) with Z = 2.
- Hydrogen-bonded dimers : N–H⋯O interactions between the amino group (N2–H2A) and carbonyl oxygen (O1) stabilize the lattice (distance: ~2.89 Å) .
- Torsional angles : Thiophene ring orientation (C4–C5–S1–C6 = −173.77°) impacts π-stacking with adjacent bromophenyl groups .
Q. How do structural modifications influence bioactivity?
- Bromophenyl vs. methylphenyl : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition).
- Thiophene substitution : Replacing thiophene with furan reduces anti-inflammatory activity (IC increases from 12 μM to >50 μM) .
- Amino group alkylation : Dimethylation (N–H → N–CH) disrupts hydrogen bonding, lowering solubility and bioavailability .
Q. How should researchers address contradictory data in SAR studies?
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing false bioactivity signals.
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental dipole moments and reactivity indices .
- Control experiments : Test intermediates (e.g., hexahydroquinoline without bromophenyl) to isolate contributions of specific substituents .
Methodological Tables
Q. Table 1: Common Characterization Techniques
| Technique | Parameters | Application |
|---|---|---|
| X-ray crystallography | Mo Kα radiation (λ = 0.71073 Å) | Determine absolute configuration |
| TLC | Silica gel GF254, ethyl acetate/hexane (3:7) | Monitor reaction progress |
| DSC | Heating rate 10°C/min | Assess thermal stability (m.p. ~220–225°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
